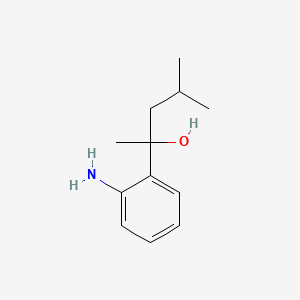

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

概要

説明

Molecular Structure Analysis

The molecular structure of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” is not explicitly provided in the sources .Chemical Reactions Analysis

Specific chemical reactions involving “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not detailed in the sources .科学的研究の応用

Anticancer Applications

The compound has been used in the synthesis of new anticancer ruthenium(II/III) complexes . These complexes have shown promising chemotherapeutic potential. They interact with DNA, revealing intercalation of both the Hapbim ligand and the Ru complexes . The most potent compound against cancer cells was found to induce apoptosis and cause cell-cycle arrest in the G2/M phase .

Solid-Phase Synthesis

The compound has been used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . These structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .

Pharmacological Activity

The compound has demonstrated significant pharmacological activity when combined with other BT-type compounds . For example, Riluzole and Phortress, which are BT-type compounds, have shown significant pharmacological activity .

Densitometric Determination

The compound is used for the densitometric determination of flavonoids . This application is important in the field of analytical chemistry, where accurate and precise measurements are crucial.

TRP Activator

The compound is also used as a TRP activator . This application is significant in the field of neuroscience, as TRP channels play a key role in sensory perception.

6. Manipulation of Intracellular Calcium Ion Release The compound is used to manipulate intracellular release of calcium ions . This is important in cellular signaling and can have implications in various biological processes.

作用機序

Target of Action

Compounds with similar structures have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction .

Mode of Action

For instance, it might inhibit the enzymatic activity of its targets, leading to changes in cellular processes such as gene expression and signal transduction .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways such as tryptophan, vitamin b6, and purine metabolism . These pathways are involved in various cellular functions, including protein synthesis, energy production, and DNA replication.

Result of Action

Compounds with similar structures have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-(2-aminophenyl)-4-methylpentan-2-ol might also have potential anticancer effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-aminophenyl)-4-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPRCXZSMIWMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C1=CC=CC=C1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2587421.png)